![molecular formula C16H18ClNO4 B1522998 Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride CAS No. 1251924-80-7](/img/structure/B1522998.png)
Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride
説明
Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C16H18ClNO4 and its molecular weight is 323.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Tetrahydroisoquinolinones
Research has detailed the synthesis of various tetrahydroisoquinolinones, incorporating fragments of pharmacological interest and pharmacophoric substituents. These compounds were obtained by transforming the carboxylic acid group of certain intermediates into cyclic aminomethyl groups (Kandinska, Kozekov, & Palamareva, 2006).
Coordination Compounds Synthesis
Coordination compounds of Cr(III), Ru(III), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) ions have been synthesized using a furan ligand derived from 5-hydroxymethylfuran-2-carbaldehyde and 1-aminoquinolin-2(1H)-one. These compounds were characterized using various spectroscopic techniques and showed cytotoxic activities against human cancer cell lines (Alturiqi, Alaghaz, Ammar, & Zayed, 2018).
Catalytic Transformation of Bio-Derived Furans
Water-soluble ruthenium catalysts have been used for the catalytic transformation of bio-derived furans into valuable ketoacids and diketones under moderate conditions. The transformation mechanisms and the structure–activity relationship of the catalysts were studied in detail (Gupta, Tyagi, Dwivedi, Mobin, & Singh, 2015).
Chemical Interactions and Pharmacological Properties
Synthesis of Quinoline-Furan Compounds
Compounds incorporating quinoline and furan structures have been synthesized and tested for anti-inflammatory and antibacterial activities. These compounds exhibited reduced gastrointestinal toxicity and lipid peroxidation, indicating potential for pharmacological applications (Alam et al., 2011).
Complex Synthesis and Pharmacological Studies
Synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives via ultrasound-promoted reaction has been achieved, showcasing moderate antibacterial activity. This illustrates the potential of such compounds in pharmaceutical contexts (Balaji, Rajesh, Ali, & Vijayakumar, 2013).
Metal Complexes and Antimicrobial Activity
Metal complexes have been synthesized using a novel ligand and tested for their antimicrobial activity. These compounds were analyzed using various techniques and showed promising activity against several strains of bacteria and fungi (Patel & Patel, 2017).
特性
IUPAC Name |
methyl 2-(1,2,3,4-tetrahydroquinolin-8-yloxymethyl)furan-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.ClH/c1-19-16(18)12-7-9-20-14(12)10-21-13-6-2-4-11-5-3-8-17-15(11)13;/h2,4,6-7,9,17H,3,5,8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZNFGAWSXCFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)COC2=CC=CC3=C2NCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




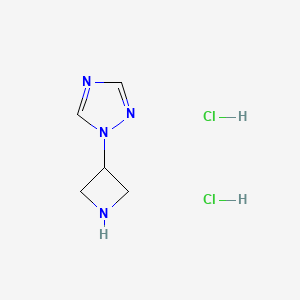
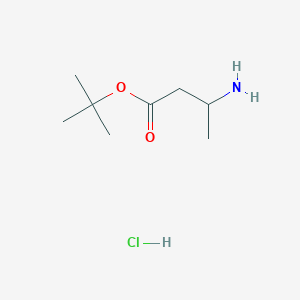

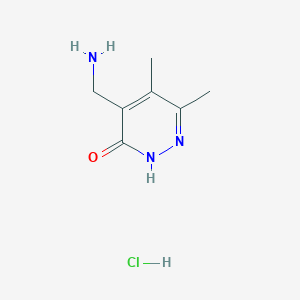
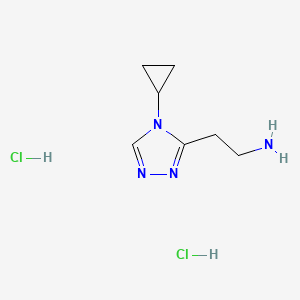
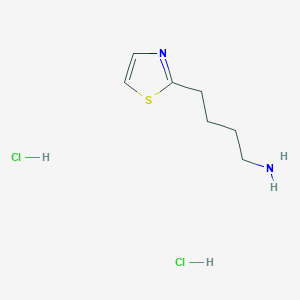
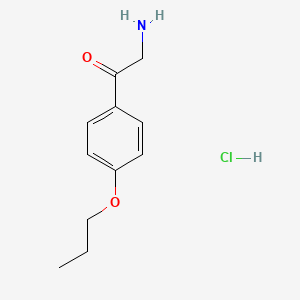
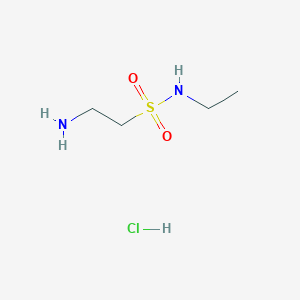
![(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride](/img/structure/B1522932.png)
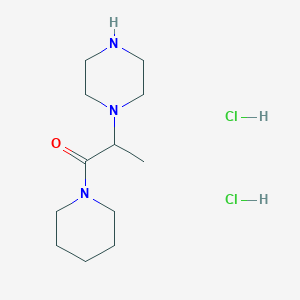
![[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1522934.png)

![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1522936.png)